molecular formula C12H12N2O3S B14138536 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 896305-26-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No.: B14138536
CAS No.: 896305-26-3
M. Wt: 264.30 g/mol
InChI Key: FZSHACDLNMTAQX-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano and methyl groups, and a dioxine ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of cyano and methyl groups through electrophilic substitution reactions. The dioxine ring is then formed via a cyclization reaction, and the final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylsulfanylpropanamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylsulfonyl)butanamide

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is unique due to the presence of both a thiophene ring and a dioxine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

896305-26-3

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

InChI

InChI=1S/C12H12N2O3S/c1-7-8(2)18-12(9(7)5-13)14-11(15)10-6-16-3-4-17-10/h6H,3-4H2,1-2H3,(H,14,15)

InChI Key

FZSHACDLNMTAQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=COCCO2)C

solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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